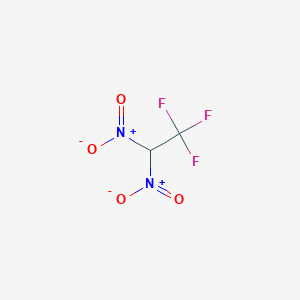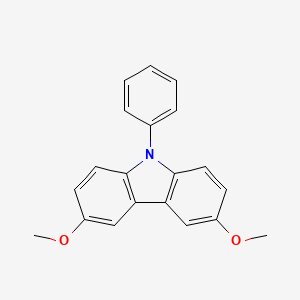
9H-Carbazole, 3,6-dimethoxy-9-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 3,6-dimethoxy-9-phenyl-: is a chemical compound that belongs to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,6-dimethoxy-9H-carbazole.
Functionalization: The 9-position of the carbazole ring is functionalized with a phenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using solvents like dimethylformamide or toluene, and at elevated temperatures (80-120°C).
Industrial Production Methods: Industrial production of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the aromatic ring or the phenyl group, resulting in hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydrogenated carbazole derivatives.
Substitution Products: Halogenated carbazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-donating properties.
Photochemistry: Acts as a precursor for photochemical materials and dyes.
Biology and Medicine:
Pharmaceuticals: Potential use as a building block for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Polymers: Incorporated into polymer matrices to enhance their electronic properties.
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- involves its interaction with molecular targets through its aromatic and electron-donating properties. The methoxy groups enhance its electron density, making it a good candidate for electron transfer reactions. The phenyl group at the 9-position provides steric hindrance, influencing its reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Electron Transfer: Participates in electron transfer processes in organic electronic devices.
Receptor Binding: Potential to interact with biological receptors, influencing cellular pathways and exhibiting pharmacological effects.
Comparaison Avec Des Composés Similaires
3,6-Dimethoxy-9H-carbazole: Lacks the phenyl group at the 9-position, resulting in different electronic properties.
3,6-Dimethyl-9H-carbazole: Substitutes methoxy groups with methyl groups, altering its reactivity and applications.
3,6-Diphenyl-9H-carbazole: Features phenyl groups at the 3 and 6 positions, providing different steric and electronic effects.
Uniqueness:
9H-Carbazole, 3,6-dimethoxy-9-phenyl-: is unique due to the combination of methoxy and phenyl groups, which enhance its electron-donating properties and steric profile, making it suitable for specific applications in organic electronics and pharmaceuticals.
Propriétés
Numéro CAS |
146332-81-2 |
|---|---|
Formule moléculaire |
C20H17NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3,6-dimethoxy-9-phenylcarbazole |
InChI |
InChI=1S/C20H17NO2/c1-22-15-8-10-19-17(12-15)18-13-16(23-2)9-11-20(18)21(19)14-6-4-3-5-7-14/h3-13H,1-2H3 |
Clé InChI |
QEQZZLYGJVDWRJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


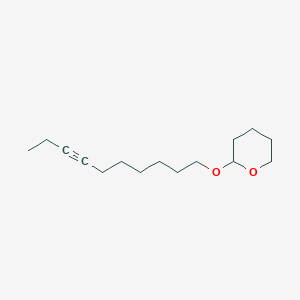

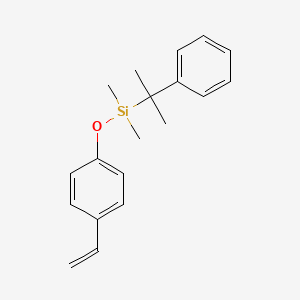
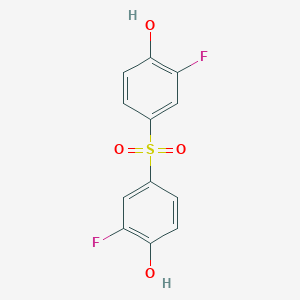
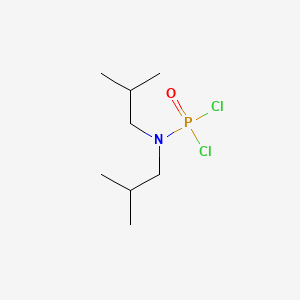
![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
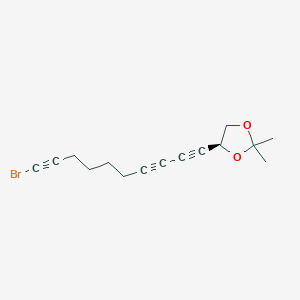
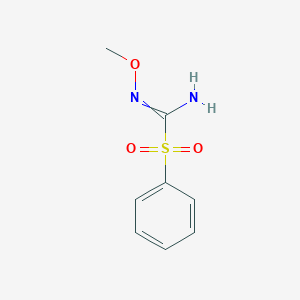
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
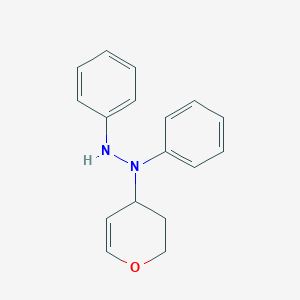
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)

